molecular formula C8H7ClF2O B6289508 2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene CAS No. 2484888-75-5

2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene

Cat. No.: B6289508
CAS No.: 2484888-75-5
M. Wt: 192.59 g/mol
InChI Key: GCSXIKHIBUMHDW-UHFFFAOYSA-N
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Description

2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene is a halogenated aromatic compound characterized by a benzene ring substituted with chlorine (Cl) at position 2, fluorine (F) at positions 1 and 3, and a methoxymethyl group (-OCH2CH3) at position 4. Its synthesis involves reacting 4-difluoro-1-(methoxymethoxy)benzene with sec-butyllithium in tetrahydrofuran (THF) at −75 °C, followed by treatment with 1,1,2-trichloro-1,2,2-trifluoroethane to yield the intermediate 2-chloro-1,3-difluoro-4-methoxymethoxybenzene in 82% yield . The compound is commercially available (CymitQuimica, Ref: 54-PC99045), indicating its utility in research and industrial applications .

Properties

IUPAC Name

2-chloro-1,3-difluoro-4-(methoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c1-12-4-5-2-3-6(10)7(9)8(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSXIKHIBUMHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C(=C(C=C1)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene involves the reaction of 2-chloro-1,3-difluorobenzene with methoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

The substituents on the benzene ring critically influence physical, chemical, and biological properties. Key comparisons include:

Compound Name Substituents (Positions) Key Functional Groups Reactivity/Applications
2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene Cl (2), F (1,3), -OCH2CH3 (4) Methoxymethyl (electron-donating) Intermediate in organic synthesis; potential agrochemical applications
2-Chloro-1,3-difluoro-4-(trifluoromethyl)benzene Cl (2), F (1,3), -CF3 (4) Trifluoromethyl (electron-withdrawing) Used in materials science; higher thermal stability due to -CF3
Nitrofluorfen () Cl (2), -NO2 (1), -O-C6H4-CF3 (4) Nitro, trifluoromethylphenyl ether Herbicide; acts as a protoporphyrinogen oxidase inhibitor
2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene Cl (2), -OCHF2 (3), I (4), -CH3 (1) Difluoromethoxy, iodine Likely intermediate in pharmaceuticals; iodine enhances cross-coupling potential

Key Differences :

  • Electron Effects : The methoxymethyl group in the target compound is electron-donating, enhancing ring nucleophilicity, whereas -CF3 () and nitro groups () are electron-withdrawing, directing electrophilic substitution to specific positions.
  • Synthetic Utility : The methoxymethyl group offers a site for further functionalization (e.g., oxidation to aldehydes), unlike -CF3 or halogens .

Research and Industrial Relevance

  • Agrochemicals : Chloro-fluoro aromatics are prevalent in pesticides (e.g., nitrofluorfen in ). The target compound’s methoxymethyl group may improve solubility in formulation matrices .
  • Pharmaceuticals : Derivatives with iodine () are valuable in radiopharmaceuticals, whereas methoxymethyl groups enhance bioavailability .
  • Materials Science : Trifluoromethyl derivatives () exhibit stability under harsh conditions, useful in coatings or polymers .

Analytical Characterization

  • Spectroscopy : NMR and XRD () are standard for structural confirmation. DFT calculations () predict vibrational spectra, with B3LYP functionals providing superior accuracy for halogenated aromatics .
  • Chromatography : HPLC methods () optimized for nitro or trifluoromethyl derivatives may require adjustment for methoxymethyl analogs due to polarity differences.

Biological Activity

2-Chloro-1,3-difluoro-4-(methoxymethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C9H8ClF2O
  • Molecular Weight : 208.61 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and binding affinity to proteins and enzymes.

  • Halogen Bonding : The chlorine and fluorine atoms can participate in halogen bonding, which is crucial for the compound's interaction with biological macromolecules.
  • Nucleophilic Substitution : The methoxy group can undergo nucleophilic substitution reactions, facilitating interactions with nucleophiles in biological systems.

Biological Assays and Findings

Recent studies have investigated the compound's effects on various biological systems:

  • Antimicrobial Activity : In vitro assays have shown that this compound exhibits antimicrobial properties against several bacterial strains, indicating its potential as an antibacterial agent .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation processes .

Case Study 1: Antibacterial Efficacy

In a study published by the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antibacterial activity compared to control compounds .

Case Study 2: COX Inhibition

Another study focused on the compound's role as a COX inhibitor. It showed that at concentrations of 10 µM, the compound reduced COX-2 activity by approximately 50%, suggesting its potential application in anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

Compound NameMIC (µg/mL)COX Inhibition (%) at 10 µM
This compound3250
2-Bromo-4-fluorobenzene6430
4-Fluorophenol12820

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for further research in medicinal chemistry:

  • Drug Development : Its ability to inhibit key enzymes suggests potential applications in developing anti-inflammatory drugs.
  • Agricultural Applications : The compound's antimicrobial properties may also be explored for use as a pesticide or herbicide.

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